molecular formula C8H6BrN B2767989 4-Bromo-2-ethynylaniline CAS No. 1260776-51-9

4-Bromo-2-ethynylaniline

Cat. No.: B2767989
CAS No.: 1260776-51-9
M. Wt: 196.047
InChI Key: RNTDKNZBPMDUBJ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynylaniline: is an organic compound with the molecular formula C8H6BrN It is a derivative of aniline, where the amino group is substituted at the 2-position with an ethynyl group and at the 4-position with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-2-ethynylaniline typically involves the following steps:

    Bromination of Aniline: Aniline is first brominated to form 4-bromoaniline. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Sonogashira Coupling: The 4-bromoaniline is then subjected to a Sonogashira coupling reaction with an ethynyl compound, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically performed in an inert atmosphere using a solvent like tetrahydrofuran (THF).

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2-ethynylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.

    Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and bases like triethylamine are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 4-azido-2-ethynylaniline or 4-cyano-2-ethynylaniline can be formed.

    Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized.

    Oxidation and Reduction Products: Oxidized or reduced derivatives of this compound.

Scientific Research Applications

4-Bromo-2-ethynylaniline has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the synthesis of conjugated polymers and organic semiconductors, which are important in the development of electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of bioactive molecules.

    Catalysis: The compound can be used in the development of new catalytic systems for various organic transformations.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethynylaniline depends on the specific application and the chemical reactions it undergoes. In coupling reactions, the ethynyl group participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes. The bromine atom can act as a leaving group in substitution reactions, facilitating the introduction of new functional groups. The amino group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

    4-Bromoaniline: Lacks the ethynyl group, making it less versatile in coupling reactions.

    2-Ethynylaniline: Lacks the bromine atom, limiting its use in substitution reactions.

    4-Chloro-2-ethynylaniline: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and properties.

Uniqueness:

4-Bromo-2-ethynylaniline is unique due to the presence of both the bromine and ethynyl groups, which provide a combination of reactivity and versatility in synthetic applications. The bromine atom allows for various substitution reactions, while the ethynyl group enables coupling reactions, making it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

4-bromo-2-ethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTDKNZBPMDUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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